1,3-Dichloro-5-(dichloromethyl)benzene
Overview
Description
1,3-Dichloro-5-(dichloromethyl)benzene is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms at the 1 and 3 positions, and a dichloromethyl group replaces a hydrogen atom at the 5 position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(dichloromethyl)benzene can be synthesized starting from benzene through a series of halogenation reactions. Initially, benzene undergoes chlorination to form benzyl chloride. This intermediate is then reacted with chloroform in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(dichloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually conducted under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Scientific Research Applications
1,3-Dichloro-5-(dichloromethyl)benzene has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(dichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The pathways involved in these reactions are subject to ongoing research to fully elucidate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-5-methylbenzene
- 1,3-Dichloro-2-(chloromethyl)benzene
- 1,3-Dichloro-5-(chloromethyl)benzene
Comparison
1,3-Dichloro-5-(dichloromethyl)benzene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties compared to its analogsIn contrast, similar compounds with different substituents may exhibit varying reactivity and applications .
Properties
IUPAC Name |
1,3-dichloro-5-(dichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYAWIHMVXQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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